

An In-depth Technical Guide to the Structure of (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N 556

Cat. No.: B1676889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Nitrophenyl)urea is an organic compound featuring a urea moiety substituted with a 4-nitrophenyl group. This guide provides a comprehensive overview of its molecular structure, including its chemical composition and arrangement of atoms. It details expected spectroscopic characteristics and outlines a general synthetic methodology. While specific experimentally derived quantitative data for (4-nitrophenyl)urea is not readily available in publicly accessible literature, this document compiles predicted data and information from closely related compounds to offer valuable insights for researchers. The guide also touches upon the potential biological significance of this class of compounds.

Molecular Structure and Chemical Properties

(4-Nitrophenyl)urea, with the chemical formula $C_7H_7N_3O_3$, consists of a central urea group ($-NH-CO-NH-$) linked to a phenyl ring which is substituted with a nitro group ($-NO_2$) at the para position.^[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Key Structural Features:

- **Urea Moiety:** The planar urea group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is fundamental to its potential interactions with biological

macromolecules.

- 4-Nitrophenyl Group: The aromatic ring substituted with a nitro group at the para position is a common pharmacophore. The nitro group is strongly electron-withdrawing, which can impact the acidity of the urea protons and the overall charge distribution of the molecule.

Chemical Identifiers:

- IUPAC Name: (4-nitrophenyl)urea[[1](#)]
- CAS Number: 556-10-5[[1](#)]
- Molecular Formula: C₇H₇N₃O₃[[1](#)]
- Molecular Weight: 181.15 g/mol [[1](#)]
- SMILES: C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--[O-][[1](#)]

Below is a diagram illustrating the two-dimensional structure of (4-nitrophenyl)urea.

Caption: 2D chemical structure of (4-nitrophenyl)urea.

Spectroscopic and Physical Data

While a complete set of experimentally verified quantitative data for (4-nitrophenyl)urea is not available in a single peer-reviewed source, the following tables summarize expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Notes
^1H	~8.2	Doublet	Protons on the phenyl ring ortho to the nitro group.
^1H	~7.6	Doublet	Protons on the phenyl ring meta to the nitro group.
^1H	Variable	Broad Singlet	Protons of the $-\text{NH-}$ group.
^1H	Variable	Broad Singlet	Protons of the $-\text{NH}_2$ group.
^{13}C	~155	Singlet	Carbonyl carbon ($\text{C}=\text{O}$).
^{13}C	~145	Singlet	Aromatic carbon attached to the nitro group.
^{13}C	~140	Singlet	Aromatic carbon attached to the urea nitrogen.
^{13}C	~125	Singlet	Aromatic carbons ortho to the nitro group.
^{13}C	~118	Singlet	Aromatic carbons meta to the nitro group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretching	Urea (-NH, -NH ₂)
1700 - 1650	C=O Stretching	Urea (Amide I)
1600 - 1570	N-H Bending	Urea (Amide II)
1550 - 1500	Asymmetric N-O Stretching	Nitro (-NO ₂)
1350 - 1300	Symmetric N-O Stretching	Nitro (-NO ₂)

Table 3: Mass Spectrometry Data

Parameter	Value	Notes
Molecular Ion (M ⁺)	m/z 181.05	Calculated for C ₇ H ₇ N ₃ O ₃ .
Key Fragmentation	Loss of -NH ₂ (m/z 165)	Common fragmentation for primary amides.
Loss of -NO ₂ (m/z 135)	Characteristic fragmentation of nitroaromatics.	

Table 4: Physical Properties

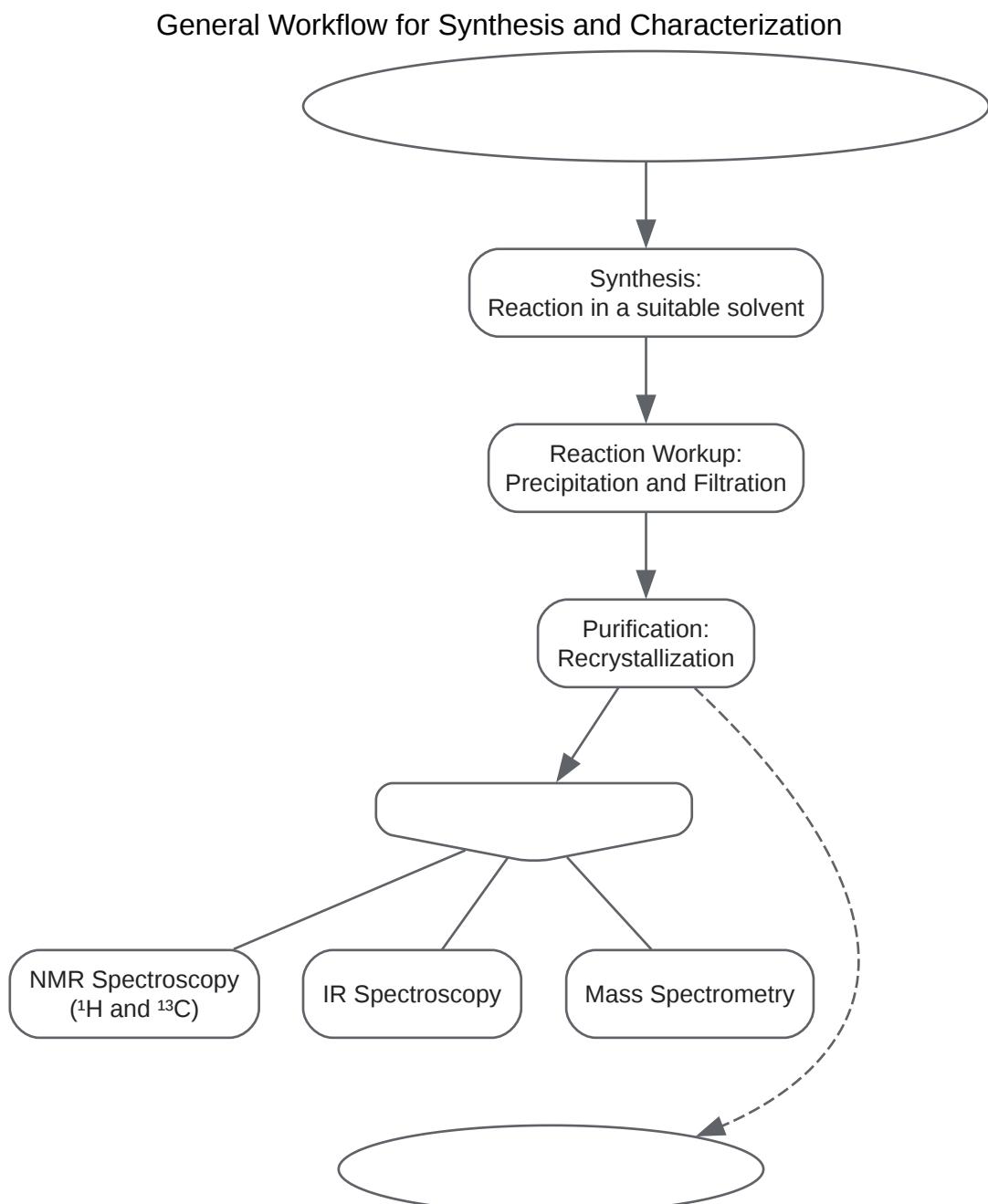
Property	Value	Reference
Melting Point	238 °C	[2]
Appearance	Prisms from absolute ethanol, needles from dilute ethanol.	[2]
Solubility	Practically insoluble in cold water. Soluble in boiling water, methanol, ethanol, and dimethylformamide. Sparingly soluble in ether and benzene.	[2]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and characterization of (4-nitrophenyl)urea is not readily available. However, based on general methods for the synthesis of urea derivatives, a plausible synthetic route is the reaction of 4-nitroaniline with an isocyanate precursor.

General Synthesis of (4-Nitrophenyl)urea

This protocol describes a general method for the synthesis of a monosubstituted urea from an amine.


Materials:

- 4-Nitroaniline
- A suitable carbamoylating agent (e.g., potassium isocyanate or a protected isocyanate)
- An appropriate solvent (e.g., a mixture of water and a polar organic solvent)
- Acid for workup (e.g., dilute hydrochloric acid)

Procedure:

- Dissolve 4-nitroaniline in a suitable solvent system.
- Add the carbamoylating agent to the solution. The reaction may require heating.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and acidify to precipitate the product.
- Collect the crude product by filtration.
- Purify the product by recrystallization from a suitable solvent, such as ethanol.

The following diagram illustrates a general workflow for the synthesis and characterization of a urea derivative like (4-nitrophenyl)urea.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow.

Potential Biological Significance

While specific signaling pathways for (4-nitrophenyl)urea have not been elucidated, the broader class of nitrophenyl urea derivatives has attracted attention in medicinal chemistry. The urea

moiety is a well-known pharmacophore that can form multiple hydrogen bonds with biological targets. The nitrophenyl group can also participate in various interactions, including pi-stacking.

Derivatives of nitrophenyl urea have been investigated for a range of biological activities, including:

- **Anticancer Activity:** Some diaryl ureas are known inhibitors of protein kinases involved in cancer cell proliferation.
- **Antimicrobial Activity:** Urea and thiourea derivatives have been explored for their potential as antibacterial and antifungal agents.[3][4]
- **Anion Recognition:** The hydrogen-bonding capabilities of the urea group make these compounds candidates for the development of synthetic anion receptors.

The biological activity of nitro-containing compounds can be complex, as the nitro group can be metabolically reduced in vivo to form reactive intermediates. This metabolic activation is a key aspect of the mechanism of action for some nitroaromatic drugs.

Conclusion

(4-Nitrophenyl)urea is a molecule with a well-defined chemical structure, characterized by the presence of a urea linker and a 4-nitrophenyl ring. While a comprehensive experimental dataset for this specific compound is not readily available in the public domain, this guide provides a solid foundation of its structural and predicted spectroscopic properties based on established chemical principles and data from analogous compounds. The synthetic protocols and discussion of potential biological activities offer a starting point for further research and development in areas such as medicinal chemistry and materials science. Future work should focus on obtaining detailed experimental characterization to validate the predicted data and to fully explore the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of (4-Nitrophenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676889#what-is-the-structure-of-4-nitrophenyl-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com